N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

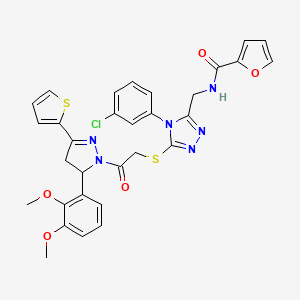

This compound features a complex heterocyclic scaffold with a 4H-1,2,4-triazole core substituted at the 3-position with a 3-chlorophenyl group and a methylfuran-2-carboxamide moiety. The 5-position of the triazole is linked via a thioether bridge to a 4,5-dihydro-1H-pyrazol-1-yl group bearing a 2,3-dimethoxyphenyl and thiophen-2-yl substituent.

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27ClN6O5S2/c1-41-24-10-4-9-21(29(24)42-2)23-16-22(26-12-6-14-44-26)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)25-11-5-13-43-25)37(31)20-8-3-7-19(32)15-20/h3-15,23H,16-18H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRILMQWLSQJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27ClN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex molecule featuring multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by:

- A triazole ring , which is known for its biological activity.

- A furan moiety , contributing to its lipophilicity.

- A pyrazole unit , recognized for anti-inflammatory and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrazoles and chalcones have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes such as glucosamine-6-phosphate synthase .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| Pyrazole derivative | S. aureus | 64 | Antibacterial |

| Chalcone derivative | E. coli | 128 | Antibacterial |

2. Anti-inflammatory Effects

Compounds containing a pyrazole scaffold have demonstrated anti-inflammatory effects in various models. The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines .

3. Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole-containing compounds against viruses such as SARS-CoV-2. The mechanism involves disrupting viral replication processes or inhibiting viral entry into host cells .

Case Studies

Several studies have investigated the biological activity of pyrazole and triazole derivatives:

Study 1: Antibacterial Activity

A study evaluated a series of pyrazole derivatives for their antibacterial efficacy against S. aureus. The most potent compound exhibited an MIC of 32 μg/mL, significantly lower than standard antibiotics .

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, a related compound demonstrated a reduction in paw edema by 50% compared to control groups, indicating strong anti-inflammatory properties .

Study 3: Antiviral Screening

In vitro assays showed that triazole derivatives could inhibit SARS-CoV-2 replication with IC50 values ranging from 0.5 to 5 μM, suggesting promising antiviral activity .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Enzymatic Pathways : Compounds with triazole and pyrazole rings often act by inhibiting specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Interaction with Cellular Targets : The lipophilic nature of the furan moiety may facilitate membrane penetration, allowing for interactions with intracellular targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazole rings exhibit significant antimicrobial properties. Similar compounds have been shown to act against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the thioether functionality may enhance the compound's ability to penetrate bacterial membranes.

Anticancer Potential

Compounds with similar structures have demonstrated anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of protein kinases or other critical pathways in cancer biology . This compound's structural complexity suggests it may interact effectively with multiple biological targets.

Anti-inflammatory Properties

The presence of various functional groups allows for potential anti-inflammatory effects. Compounds derived from triazoles have been reported to exhibit anti-inflammatory activity by modulating inflammatory pathways . This suggests that N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide could be explored for therapeutic use in inflammatory diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the furan ring followed by the introduction of the triazole and pyrazole moieties through condensation reactions . Understanding the structure–activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents can significantly influence potency and selectivity against specific biological targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, compounds structurally related to this compound exhibited MIC values as low as 0.25 µg/mL against MRSA strains . This highlights the potential of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on triazole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism was attributed to the induction of apoptosis in cancer cells through caspase activation pathways.

Chemical Reactions Analysis

Formation of the Thioether Linkage

The 2-oxoethylthio bridge connecting the pyrazole and triazole is formed via nucleophilic substitution:

-

Phenacyl bromide (4 ) reacts with the sulfur atom of the pyrazole’s thiocarbamoyl group (3 ) in dimethylformamide (DMF) at ambient temperature. This yields an isothiourea intermediate (5 ), which undergoes cyclocondensation to form the thioether-linked oxoethylpyrazole (6 ) .

Mechanistic Pathway :

-

Nucleophilic substitution: Thiolate ion attacks phenacyl bromide’s bromine.

-

Cyclocondensation: Elimination of water forms the thioether bond.

Assembly of the 1,2,4-Triazole Ring

The triazole core is constructed via cyclization of a thiosemicarbazide intermediate:

-

A substituted thiosemicarbazide (7 ) undergoes Huisgen cycloaddition or oxidative cyclization in the presence of NaOH/ethanol to form the 1,2,4-triazole ring (8 ). The 3-chlorophenyl group is introduced via electrophilic substitution at the N1 position .

Key Spectral Data :

| Functional Group | IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|

| Triazole C=N | 1595–1610 | 8.2–8.5 (s, 1H) |

| Thioether (C–S) | 680–720 | 3.5–3.7 (t, 2H) |

Reactivity and Stability

-

Oxidative Stability : The thioether linkage is susceptible to oxidation by H₂O₂, forming sulfoxide derivatives.

-

Hydrolytic Sensitivity : The furan carboxamide undergoes hydrolysis under acidic conditions (HCl/EtOH, reflux), regenerating the carboxylic acid .

Biological Correlation :

Analogous hybrids exhibit:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound is analogous to 4m (Ev1), which showed moderate synthesis yield (45%) . Chlorophenyl groups are common in antimicrobial agents due to enhanced lipophilicity and target binding .

- Thiophene vs. Benzothiazole : The thiophen-2-yl group in the target compound may improve metabolic stability compared to benzothiazole derivatives (e.g., Ev1 compounds), as thiophenes are less prone to oxidative degradation .

Mechanistic and Pharmacological Insights

- Antimicrobial Potential: The nitrothiophene carboxamide in Ev3 exhibits narrow-spectrum antibacterial activity via undetermined MOA, possibly involving enzyme inhibition . The target compound’s thiophene and triazole groups may similarly disrupt bacterial membrane integrity or efflux pumps.

- Kinase Inhibition Hypothesis : The dihydropyrazole and triazole motifs are recurrent in kinase inhibitors. For example, Ev8’s triazole-thiol derivatives demonstrate kinase-modulating activity through sulfur-mediated interactions .

- Structural Similarity and MOA : highlights that compounds with shared scaffolds (e.g., triazoles, thiophenes) often exhibit overlapping mechanisms of action (MOAs), such as antioxidant or anti-inflammatory effects .

Research Findings and Trends

Physicochemical and ADME Properties

- Lipophilicity : The 2,3-dimethoxyphenyl and thiophene groups may enhance membrane permeability compared to Ev3’s trifluoromethylphenyl analog, which showed lower purity (42%) due to solubility issues .

- Metabolic Stability : The dihydropyrazole ring could reduce oxidative metabolism, as seen in Ev8’s stable triazole-thiol derivatives .

Q & A

Q. What are the common synthetic routes for preparing triazole-thioether derivatives analogous to this compound?

The synthesis of triazole-thioether scaffolds typically involves cyclocondensation of thiosemicarbazides or reaction of chloroacetamides with triazole-thiol intermediates. For example:

- Thiosemicarbazide cyclization : Refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol forms thiosemicarbazides, which undergo cyclization to yield triazole-thione intermediates .

- Thioether formation : Reacting triazole-thiols with α-chloroacetamides in alkaline ethanol (e.g., KOH/ethanol) introduces the thioether moiety. This method is scalable and avoids harsh conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent connectivity, particularly distinguishing thiophene, triazole, and furan resonances .

- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities, such as the conformation of the 4,5-dihydro-1H-pyrazole ring and thioether bond geometry. Mean C–C bond lengths (e.g., 0.004 Å precision) validate structural integrity .

Advanced Research Questions

Q. How can discrepancies in biological activity data for structurally similar analogs be resolved?

Contradictions often arise from substituent effects on pharmacokinetics or target binding. Methodological approaches include:

- Comparative SAR studies : Systematically varying substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) and correlating with activity trends. For instance, electron-withdrawing groups on the phenyl ring enhance antibacterial activity in Mannich base analogs .

- Computational docking : Molecular dynamics simulations of the compound’s pyrazole-triazole core with enzyme active sites (e.g., cytochrome P450) can identify steric/electronic mismatches .

Q. What strategies optimize the compound’s stability under physiological conditions?

Stability challenges (e.g., hydrolysis of the thioether or furan rings) require:

- pH-dependent degradation studies : Monitor decomposition rates in buffers (pH 1–10) via HPLC. Thioethers are prone to oxidation at neutral pH, necessitating protective formulations .

- Prodrug design : Masking the thiophene moiety with acetyl groups can enhance metabolic stability, as seen in related agrochemical derivatives .

Q. How does tautomerism in the triazole ring affect reactivity and bioactivity?

The 1,2,4-triazole system exhibits thione-thiol tautomerism, influencing hydrogen-bonding capacity and metal coordination. For example:

- Thione tautomer dominance : Stabilized by resonance in polar solvents (e.g., DMSO), enhancing interactions with serine proteases .

- Thiol tautomer reactivity : Facilitates disulfide bond formation in reducing environments, as observed in thiadiazole-based anticancer agents .

Methodological Challenges

Q. What are the pitfalls in scaling up the synthesis of this polyheterocyclic compound?

Key issues include:

- Byproduct formation : The thiophene-pyrazole coupling step may yield regioisomers. Optimizing reaction time and temperature (e.g., 60°C for 6 hours) minimizes side products .

- Purification difficulties : Use of mixed solvents (ethanol-DMF) for recrystallization improves yield and purity (>95%) of the final product .

Q. How can researchers validate target engagement in cellular assays?

- Photoaffinity labeling : Incorporate a photo-crosslinkable group (e.g., diazirine) into the furan moiety to capture protein targets in live cells .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to purified enzymes (e.g., kinases), with ΔH and ΔS values indicating entropy-driven interactions .

Safety and Handling

Q. What safety protocols are essential for handling chlorophenyl and thiophene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.